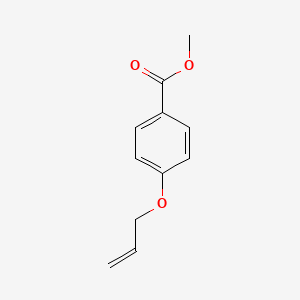

Methyl 4-(allyloxy)benzoate

CAS No.: 35750-24-4

Cat. No.: VC8108909

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35750-24-4 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 4-prop-2-enoxybenzoate |

| Standard InChI | InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3 |

| Standard InChI Key | YVFMGBISSJHIRW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)OCC=C |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC=C |

Introduction

Structural and Molecular Characteristics

Methyl 4-(allyloxy)benzoate belongs to the class of benzoic acid esters, with the systematic IUPAC name methyl 4-(prop-2-en-1-yloxy)benzoate. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol . Key structural features include:

Crystallographic and Spectroscopic Data

The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)OCC=C) and InChIKey (YVFMGBISSJHIRW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic signals:

-

¹H NMR: Allyl protons (δ 5.98–6.08 ppm, multiplet), aromatic protons (δ 7.03–7.88 ppm), and methyl ester (δ 3.82 ppm, singlet) .

-

¹³C NMR: Carbonyl carbon (δ 166.69 ppm), allyloxy carbons (δ 117.40–134.41 ppm) .

Thermal and Stability Profiles

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with differential scanning calorimetry (DSC) showing a glass transition temperature (Tg) near 50°C in polymeric formulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves allylation of 4-hydroxybenzoic acid derivatives:

-

Esterification: 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate .

-

Allylation: The phenolic hydroxyl group is substituted with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone .

Reaction Conditions:

Industrial-Scale Optimization

Industrial methods employ solid acid catalysts (e.g., zirconium-based) to enhance efficiency and reduce waste. Continuous flow reactors achieve >90% conversion with reduced reaction times .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 4-(allyloxy)benzoate is a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, it is used in AMGEN’s patented routes for prostaglandin analogs .

Polymer Chemistry

The compound’s allyl group enables post-polymerization modifications via thiol-ene click chemistry. Notable applications include:

-

Liquid crystalline polymers (LCPs): Incorporation into side chains induces biaxial nematic phases .

-

Stimuli-responsive materials: Photo-isomerizable azobenzene derivatives for drug delivery systems .

Agrochemicals and Fragrances

As a building block for herbicides and flavorants, its stability under acidic conditions makes it ideal for field applications .

Stability and Reactivity

Thermal Rearrangements

Heating above 150°C triggers Claisen rearrangement, forming 4-allyl-2-methoxybenzoic acid derivatives . This property is exploited in metal-organic framework (MOF) functionalization .

Hydrolytic Stability

The methyl ester hydrolyzes slowly in aqueous NaOH (t₁/₂ = 24 h at pH 12), but remains stable under physiological conditions (pH 7.4, 37°C) .

Comparative Analysis with Analogues

| Property | Methyl 4-(Allyloxy)benzoate | Methyl 4-Benzyloxybenzoate (CAS 32122-11-5) | Methyl 4-Octyloxybenzoate (CAS 62435-37-4) |

|---|---|---|---|

| Molecular Weight | 192.21 g/mol | 242.27 g/mol | 264.36 g/mol |

| Melting Point | N/A | 99°C | 45–47°C |

| LogP | 2.038 | 3.12 | 4.56 |

| Applications | Drug synthesis, polymers | Liquid crystals | Surfactants, lubricants |

Future Directions

Sustainable Synthesis

Exploring biocatalytic esterification using lipases could reduce reliance on harsh acids .

Advanced Materials

Functionalization of nanoparticles and dendrimers for targeted drug delivery systems is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume